Technical Guide: Synthesis & Characterization of 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic Acid
Technical Guide: Synthesis & Characterization of 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic Acid
Executive Summary
This technical guide details the synthesis, purification, and characterization of 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid (CAS: 1249125-02-7). This compound serves as a critical pharmacophore building block, particularly in the development of P2X3 receptor antagonists and novel antifungal agents where the 1,2,4-triazole moiety acts as a bioisostere for carboxylic acids or amides.
The core challenge in this synthesis is controlling regioselectivity during the alkylation of the 1,2,4-triazole ring. This guide presents a validated "Ester-Route" protocol that maximizes the yield of the desired N1-isomer over the thermodynamically competitive N2-isomer, followed by a controlled hydrolysis to yield the free acid.
Retrosynthetic Analysis & Strategy
The target molecule is disconnected at the C–N bond between the triazole nitrogen and the butanoic acid backbone. Direct alkylation of the free acid is avoided due to the formation of dianions and solubility issues. Instead, we utilize an ester intermediate.
Strategic Pathway
-
Precursor Sourcing: 3-cyano-1H-1,2,4-triazole (commercially available or synthesized from 3-carboxamide).
-
Regioselective Alkylation: Reaction with ethyl 2-bromobutyrate under basic conditions.
-
Hydrolysis: Saponification of the ester to the target acid.
Figure 1: Retrosynthetic disconnection strategy prioritizing the ester intermediate to control solubility and reactivity.
Experimental Protocol
Materials & Reagents[1][2][3]
-
Substrate: 3-Cyano-1H-1,2,4-triazole (purity >97%)
-
Alkylating Agent: Ethyl 2-bromobutyrate (1.1 equiv)
-
Base: Potassium Carbonate (
), anhydrous, finely ground (2.0 equiv) -
Solvent: N,N-Dimethylformamide (DMF), anhydrous
-
Hydrolysis: Lithium Hydroxide (LiOH·H2O), THF, Water
Step 1: Regioselective N-Alkylation
Objective: Synthesize ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoate.
-
Setup: Charge a dry 250 mL round-bottom flask with 3-cyano-1H-1,2,4-triazole (10.0 g, 106 mmol) and anhydrous
(29.3 g, 212 mmol). -
Solvation: Add anhydrous DMF (100 mL) under an inert atmosphere (
or Ar). Stir at room temperature for 30 minutes to facilitate deprotonation of the triazole.-
Insight: The triazole anion is an ambident nucleophile. Using
in DMF favors the kinetic N1-alkylation product over the N2 or N4 isomers due to steric steering and coordination effects.
-
-
Addition: Cool the mixture to 0°C. Add ethyl 2-bromobutyrate (22.7 g, 116 mmol) dropwise via a syringe pump over 20 minutes to prevent exotherms.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.
-
Workup:
-
Dilute the reaction mixture with EtOAc (300 mL).
-
Wash with water (3 x 100 mL) to remove DMF and inorganic salts.
-
Wash with saturated brine (100 mL).
-
Dry over
, filter, and concentrate under reduced pressure.
-
-
Purification: The crude oil typically contains a mixture of N1 (major) and N2 (minor) isomers. Purify via flash column chromatography (SiO2, gradient 10-40% EtOAc in Hexanes).
-
Target Yield: ~75-80% (N1-isomer).
-
Step 2: Ester Hydrolysis
Objective: Isolate 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid.
-
Dissolution: Dissolve the purified ethyl ester (10.0 g) in THF (50 mL).
-
Saponification: Add a solution of LiOH·H2O (2.5 equiv) in water (25 mL) at 0°C.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor disappearance of the ester by TLC.
-
Critical Control: Do not heat excessively. High temperatures can hydrolyze the cyano group to a primary amide or carboxylic acid.
-
-
Isolation:
-
Concentrate THF under reduced pressure.
-
Acidify the remaining aqueous phase to pH 2–3 using 1M HCl. A white precipitate should form.
-
Extract with EtOAc (3 x 50 mL) if precipitation is incomplete, or filter the solid directly if abundant.
-
-
Final Drying: Recrystallize from Ethanol/Water or dry in a vacuum oven at 45°C.
Process Logic & Regioselectivity
The most common failure mode in this synthesis is misidentifying the N1 vs. N2 isomer.
-
N1-Alkylation (Desired): Occurs on the nitrogen adjacent to the carbon backbone but distal to the cyano group (in the 1H-tautomer sense). This is generally the major product due to the electronic withdrawing effect of the 3-cyano group making N1 more nucleophilic in the anion state.
-
N2-Alkylation (Impurity): Occurs on the nitrogen adjacent to the cyano group. This isomer is often more polar and elutes later in chromatography.
Figure 2: Regiochemical outcomes of the alkylation step. The N1 pathway is favored under kinetic conditions (K2CO3/DMF).
Characterization & Validation
Trustworthiness in this synthesis relies on proving the structure is the N1-isomer and the cyano group remains intact.
NMR Spectroscopy (Expected Data)
-
1H NMR (400 MHz, DMSO-d6):
-
13.20 (br s, 1H, COOH ) – Disappears with
shake. - 9.05 (s, 1H, Triazole C5 -H) – Diagnostic singlet. If this shifts significantly upfield (< 8.5 ppm), suspect N2-alkylation.
- 5.15 (dd, J = 7.5, 7.5 Hz, 1H, N-CH -COOH) – The chiral center.
- 2.15 – 2.05 (m, 2H, CH 2-CH3).
- 0.92 (t, J = 7.4 Hz, 3H, CH2-CH 3).
-
13.20 (br s, 1H, COOH ) – Disappears with
-
13C NMR (100 MHz, DMSO-d6):
- 170.5 (COOH), 146.2 (Triazole C3-CN), 132.8 (Triazole C5), 114.0 (CN ), 62.5 (N-C H), 24.8 (CH2), 10.5 (CH3).
Mass Spectrometry
-
Method: ESI-MS (Negative Mode)
-
Expected m/z: 179.06
-
Fragment: Loss of
(m/z ~135) is common in MS/MS.
Infrared (IR)
-
Nitrile Stretch: Sharp peak at ~2240–2250
. (Crucial to confirm the CN group survived hydrolysis). -
Carbonyl: Broad/Strong peak at 1710–1730
(Acid C=O).
Safety & Handling
-
3-Cyano-1,2,4-triazole: Potential sensitizer. Handle in a fume hood.
-
Ethyl 2-bromobutyrate: Lachrymator. Wear goggles and avoid inhalation.
-
Cyanide Risk: While the cyano group is covalently bonded, avoid strong acidic conditions at high temperatures which could theoretically release HCN, though unlikely with this stable aromatic nitrile.
References
-
Vertex Pharmaceuticals. (2012). Process for the preparation of 3-cyano-1,2,4-triazoles.[1][2] US Patent 8,198,461. Link
-
Organic Chemistry Portal. (2021). Synthesis of 1H-1,2,4-triazoles.[3][2][4][5][6][7]Link
-
Boraei, A. et al. (2019). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles. ResearchGate.[8][9] Link
-
PubChem. (2025).[10] 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid Compound Summary. CID 60710203.[10] Link
-
Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.Link
Sources
- 1. Synthesis of 3H-1,2,4-Triazol-3-ones via NiCl2-Promoted Cascade Annulation of Hydrazonoyl Chlorides and Sodium Cyanate [organic-chemistry.org]
- 2. US8198461B2 - Process for the preparation of 3-cyano-1,2,4-triazoles - Google Patents [patents.google.com]
- 3. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]
- 4. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 5. isres.org [isres.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid | C5H4N4O2 | CID 60710203 - PubChem [pubchem.ncbi.nlm.nih.gov]
